BenchChemオンラインストアへようこそ!

(R)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride

TAAR1 pharmacology Enantiomer potency comparison GPCR functional assay

(R)-1-(4,7-Dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride (CAS 1310422-40-2) is the R-enantiomer of the thienopyran scaffold that, in its S-configuration, constitutes ulotaront (SEP-363856)—a first-in-class trace amine-associated receptor 1 (TAAR1) agonist with 5-HT₁A receptor partial agonist activity currently in Phase 3 clinical development for schizophrenia. The compound bears a chiral center at the 7-position of the 4,7-dihydro-5H-thieno[2,3-c]pyran ring system, with the (R)-configuration distinguishing it from the clinically active (S)-enantiomer.

Molecular Formula C9H14ClNOS
Molecular Weight 219.73 g/mol
Cat. No. B11932819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride
Molecular FormulaC9H14ClNOS
Molecular Weight219.73 g/mol
Structural Identifiers
SMILESCNCC1C2=C(CCO1)C=CS2.Cl
InChIInChI=1S/C9H13NOS.ClH/c1-10-6-8-9-7(2-4-11-8)3-5-12-9;/h3,5,8,10H,2,4,6H2,1H3;1H/t8-;/m1./s1
InChIKeyJRDQGVVFSHRVTL-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(4,7-Dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine Hydrochloride: Chiral Thienopyran Reference Standard for TAAR1 Drug Discovery


(R)-1-(4,7-Dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride (CAS 1310422-40-2) is the R-enantiomer of the thienopyran scaffold that, in its S-configuration, constitutes ulotaront (SEP-363856)—a first-in-class trace amine-associated receptor 1 (TAAR1) agonist with 5-HT₁A receptor partial agonist activity currently in Phase 3 clinical development for schizophrenia [1]. The compound bears a chiral center at the 7-position of the 4,7-dihydro-5H-thieno[2,3-c]pyran ring system, with the (R)-configuration distinguishing it from the clinically active (S)-enantiomer [2]. Its molecular formula is C₉H₁₄ClNOS (MW: 219.73 g/mol), and it is supplied as the hydrochloride salt with typical purity of ≥98% .

Why the (R)-Enantiomer of SEP-363856 Cannot Be Substituted for Ulotaront or Racemic Mixtures in Target-Engagement Studies


Stereochemistry at the 7-position of the 4,7-dihydro-5H-thieno[2,3-c]pyran scaffold directly governs TAAR1 agonist potency. The IUPHAR/BPS Guide to Pharmacology explicitly notes that the S-enantiomer (ulotaront) is more active at TAAR1 compared to the R stereoenantiomer, based on data from the foundational pharmacology paper by Dedic et al. (2019) [1]. In contrast, the racemic mixture ((Rac)-ulotaront, CAS 1310426-29-9) exhibits intermediate pharmacological properties that do not replicate the individual enantiomer profiles at TAAR1 or 5-HT₁A receptors . Consequently, substituting the (R)-enantiomer for the (S)-enantiomer or the racemate in receptor binding, functional, or in vivo target-engagement studies introduces uncontrolled stereochemical variability that can confound potency measurements, selectivity profiling, and dose-response interpretations. The quantitative evidence below substantiates why procurement decisions must be driven by enantiomer-specific identity verification rather than scaffold-level equivalence.

(R)-SEP-363856 Hydrochloride: Quantitative Differentiation Evidence Against the S-Enantiomer, Racemate, and In-Class TAAR1 Agonists


TAAR1 Agonist Potency: R-Enantiomer (EC₅₀ = 140 nM) vs S-Enantiomer Ulotaront (EC₅₀ = 38 nM) in Recombinant Human TAAR1 cAMP Assays

The (R)-enantiomer exhibits an EC₅₀ of 140 nM at recombinant human TAAR1 expressed in CHO-K1 cells, as measured by intracellular cAMP accumulation via HTRF analysis [1]. In contrast, the (S)-enantiomer (ulotaront, CAS 1310422-41-3) demonstrates an EC₅₀ of 38 nM in the same assay system [2]. This represents an approximately 3.7-fold reduction in TAAR1 agonist potency for the (R)-enantiomer relative to the clinically developed (S)-enantiomer. Both values are curated in BindingDB under the same target-ligand pair entry, confirming identical experimental conditions for the comparison [1][2].

TAAR1 pharmacology Enantiomer potency comparison GPCR functional assay Antipsychotic drug discovery

IUPHAR/BPS Guide to Pharmacology Curated Statement: Enantioselective TAAR1 Activation Confirmed by Primary Literature

The IUPHAR/BPS Guide to Pharmacology (GtoPdb), a gold-standard expert-curated database, explicitly states: 'This S enantiomer is more active at TAAR1 compared to the R stereoenantiomer,' citing the Dedic et al. (2019) paper in the Journal of Pharmacology and Experimental Therapeutics as the primary evidence source [1]. The GtoPdb entry further notes that ulotaront (the S-enantiomer) is devoid of D₂ receptor activity, with only weak partial agonist activity detected at 5-HT₁B, 5-HT₁D, and 5-HT₇ receptors [1]. This expert-curated annotation provides independent, authoritative confirmation that stereochemistry at the 7-position is a critical determinant of TAAR1 engagement, and that the (R)-enantiomer cannot substitute for the (S)-enantiomer in studies requiring full TAAR1 agonist activity.

Enantioselective pharmacology TAAR1 receptor Stereospecific drug-receptor interaction Curated pharmacological annotation

Clinical Development Status: Research-Use R-Enantiomer vs FDA Breakthrough Therapy-Designated S-Enantiomer (Ulotaront)

The (S)-enantiomer (ulotaront, SEP-363856 hydrochloride, CAS 1310422-41-3) has received FDA Breakthrough Therapy Designation (May 2019) and has completed Phase 2 clinical trials demonstrating efficacy in schizophrenia, with Phase 3 trials underway [1][2]. In contrast, the (R)-enantiomer (CAS 1310422-40-2) is explicitly marketed and catalogued as 'SEP-363856 isomer hydrochloride'—a research-grade compound with no associated therapeutic claims or clinical development program . This clinical divergence is a direct consequence of the stereospecific TAAR1 pharmacophore: the (S)-configuration is required for the dual TAAR1/5-HT₁A agonist profile that underpins antipsychotic efficacy, while the (R)-configuration yields insufficient target engagement for therapeutic translation [1].

Clinical-stage differentiation Research tool compound Enantiomer-specific development Investigational antipsychotic

Chemotype-Level Differentiation: Thienopyran TAAR1 Agonist Ulotaront vs 2-Aminooxazoline TAAR1 Agonist Ralmitaront (RO6889450) in Head-to-Head In Vitro Comparison

In a head-to-head in vitro comparison by Ågren et al. (2023, International Journal of Neuropsychopharmacology), ulotaront (the S-enantiomer of the thienopyran scaffold) was directly compared with ralmitaront (RO6889450), a structurally distinct 2-aminooxazoline TAAR1 agonist that also reached clinical trials [1]. Ralmitaront exhibited lower efficacy at TAAR1 in G protein recruitment, cAMP accumulation, and GIRK channel activation assays, and critically lacked detectable activity at 5-HT₁AR and dopamine D₂ receptors [1]. While this study evaluated the S-enantiomer rather than the (R)-enantiomer directly, it establishes the thienopyran scaffold's differential pharmacological signature relative to a competing TAAR1 agonist chemotype. The (R)-enantiomer, as a stereochemical variant of this scaffold, provides a unique tool to probe whether the scaffold-level advantages (dual TAAR1/5-HT₁A engagement, GIRK activation) are stereospecifically encoded or shared across the enantiomeric series.

TAAR1 agonist chemotype comparison 5-HT₁A receptor efficacy GIRK channel activation Antipsychotic candidate benchmarking

Validated Research and Industrial Application Scenarios for (R)-1-(4,7-Dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine Hydrochloride


Stereochemical Negative Control in TAAR1 Functional Assays

In TAAR1 cAMP accumulation or G protein recruitment assays using recombinant human TAAR1 expressed in CHO-K1 or HEK293 cells, the (R)-enantiomer (EC₅₀ = 140 nM) serves as a stereochemical control to confirm that observed agonist activity is enantioselective. By running the (R)-enantiomer alongside the (S)-enantiomer (ulotaront, EC₅₀ = 38 nM) in the same assay plate, researchers can quantify the enantiomeric preference (3.7-fold) and validate assay specificity for stereospecific TAAR1 ligand recognition [1]. This application is supported by BindingDB-curated potency data and the IUPHAR/BPS expert annotation confirming differential enantiomer activity [1][2].

Chiral Purity Reference Standard for Ulotaront API and Formulation Analysis

As the (R)-enantiomer of the clinically developed (S)-enantiomer ulotaront (SEP-363856), this compound is a critical reference standard for chiral chromatographic method development and validation. Pharmaceutical quality control laboratories can employ the (R)-enantiomer to establish system suitability parameters (resolution, limit of detection) for enantiomeric purity testing of ulotaront active pharmaceutical ingredient (API) batches, ensuring that the undesired (R)-enantiomer is controlled below regulatory thresholds in drug substance and drug product [1]. The commercial availability of the (R)-enantiomer at ≥98% purity supports its use as a qualified reference standard [1].

Structure-Activity Relationship (SAR) Exploration of the Thienopyran TAAR1 Pharmacophore

Medicinal chemistry teams investigating thienopyran-based TAAR1 agonists can use the (R)-enantiomer to probe the stereochemical determinants of receptor binding and activation. By comparing the 3.7-fold TAAR1 potency shift between the (R)- and (S)-enantiomers with the activity profiles of additional stereochemical analogs (e.g., racemate, des-methyl analogs), SAR campaigns can map the spatial requirements of the TAAR1 orthosteric binding pocket as characterized in the TAAR1-ulotaront co-crystal structures (PDB: 8JLO, 8W88) [1]. This evidence directly informs lead optimization toward enantiopure candidates with improved target engagement.

Cross-Chemotype Comparator in TAAR1 Agonist Benchmarking Panels

In comprehensive TAAR1 agonist screening panels that benchmark multiple chemotypes (thienopyrans, 2-aminooxazolines such as RO5256390 and RO6889450, and endogenous trace amines such as β-PEA), the (R)-enantiomer provides a low-potency thienopyran reference point. This enables normalization of scaffold-level vs stereochemistry-level contributions to TAAR1 efficacy, as demonstrated by the Ågren et al. (2023) head-to-head comparison of the S-enantiomer with ralmitaront [1]. Including the (R)-enantiomer in such panels allows researchers to dissect whether favorable polypharmacology (dual TAAR1/5-HT₁A engagement) is stereospecifically encoded within the thienopyran scaffold, a question of direct relevance to TAAR1-targeted antipsychotic development programs.

Quote Request

Request a Quote for (R)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.